molecular formula C9H11N3O3 B1532005 6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090959-73-0

6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1532005
CAS No.: 2090959-73-0
M. Wt: 209.2 g/mol
InChI Key: WEGOQXRFWLXIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core structure is recognized for its potential as a precursor in the synthesis of substituted tetrahydropyrazolopyrazine derivatives, which are investigated as potent inhibitors of the ROS1 kinase . The ROS1 protein is a receptor tyrosine kinase, and chromosomal rearrangements creating ROS1 fusion genes are recognized oncogenic drivers found in non-small cell lung cancer (NSCLC), glioblastoma, and other malignancies . Inhibiting ROS1 kinase activity is a validated therapeutic strategy for disrupting the signaling pathways that promote the proliferation and survival of these cancer cells . Research into novel compounds based on this scaffold aims to develop next-generation inhibitors that can overcome acquired resistance mutations, such as the G2032R mutation, which can arise after treatment with first-line therapies . This compound is intended for research and further manufacturing applications to support the development of new antineoplastic agents.

Properties

IUPAC Name

6-ethyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3,5H,2,4H2,1H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOQXRFWLXIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=CC(=N2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS No. 2090959-73-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O3C_9H_{11}N_3O_3, with a molecular weight of approximately 209.20 g/mol. The compound exhibits a complex pyrazolo structure that may influence its biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related compounds demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for some derivatives . While specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy in this area.

Anti-HBV Activity

Recent investigations into tetrahydropyrazolo derivatives have highlighted their role as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have shown promise as anti-HBV therapeutic agents . The mechanism of action involves modulation of the HBV core protein, which could be relevant for the development of treatments targeting HBV infections.

Table 1: Summary of Biological Activities of Related Pyrazolo Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Pyrazole Derivative AAntibacterial250
Pyrazole Derivative BAnti-HBVN/A
6-Ethyl DerivativePotential AntimicrobialN/A

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) among pyrazole compounds indicates that modifications to the pyrazole ring can significantly affect biological activity. For instance, the introduction of various substituents has been shown to enhance antibacterial potency or alter the selectivity for viral targets . Understanding these relationships is crucial for optimizing the efficacy of 6-Ethyl-4-oxo derivatives.

Comparison with Similar Compounds

Chemical Identity :

  • CAS : 2090959-73-0
  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.2 g/mol
  • Purity : ≥95% (HPLC)
  • Functional Groups : Carboxylic acid at position 2, ethyl substituent at position 6, and a tetrahydro-pyrazine fused ring system with a ketone at position 4 .

Key Applications : Primarily used in medicinal chemistry research as a scaffold for developing enzyme inhibitors or receptor modulators. The compound is discontinued commercially, but its structural analogs remain under active investigation .

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Ethyl (position 6), carboxylic acid (position 2) C₉H₁₁N₃O₃ 209.2 Reference compound
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl ester (position 2), no substituent at position 6 C₈H₉N₃O₃ 195.18 Ester group instead of carboxylic acid; absence of ethyl group
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl (position 6), ethyl ester (position 2) C₁₀H₁₃N₃O₃ 223.23 Methyl at position 6 and ethyl ester at position 2
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Methyl (position 5), carboxylic acid (position 2) C₈H₉N₃O₃ 195.0 Methyl substituent shifted to position 5
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Phenyl (position 6), non-tetrahydro ring (positions 4–5) C₁₃H₉N₃O₃ 255.23 Aromatic phenyl group at position 6; partially unsaturated ring

Key Observations :

  • Functional Groups : Carboxylic acid derivatives (e.g., the target compound) exhibit higher polarity and lower LogP values (e.g., LogP = -2.12 for the 5-methyl analog ) compared to ester derivatives, which may improve aqueous solubility but reduce membrane permeability.

Physicochemical Properties

Property This compound Methyl ester analog 5-Methyl analog 6-Phenyl analog
Melting Point Not reported Not reported Low (exact value unspecified) Not reported
LogP Estimated ~-1.5 (calculated) Higher than carboxylic acid (ester group) -2.12 Higher (due to phenyl)
Solubility Moderate in polar solvents (e.g., DMSO) Higher in organic solvents High in ethanol Low in water

Preparation Methods

Cyclization of Pyrazine Precursors

A common approach involves the condensation of substituted pyrazine derivatives with hydrazine or substituted hydrazines to form the pyrazolo ring fused to the pyrazine. The ethyl group at the 6-position is often introduced via alkylation or by using ethyl-substituted starting materials.

Oxidation to Introduce the 4-Oxo Group

The 4-oxo functionality can be introduced by selective oxidation of the tetrahydropyrazolo ring system. This step requires controlled oxidation conditions to avoid over-oxidation or degradation of the heterocyclic core.

Carboxylation to Form the 2-Carboxylic Acid

The carboxylic acid group at position 2 is typically introduced by hydrolysis of an ester precursor or by direct carboxylation reactions. For example, starting from ethyl esters of the compound (such as ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate), hydrolysis under acidic or basic conditions yields the free acid.

Example Preparation from Ethyl Ester

Step Description Conditions/Notes
1 Synthesis of ethyl ester precursor Cyclization of pyrazine derivatives with ethyl substituent
2 Purification Crystallization or chromatography
3 Hydrolysis Acidic or basic hydrolysis to convert ester to acid
4 Isolation Acidification to precipitate carboxylic acid

This method is supported by the availability of ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate as an intermediate, which can be converted to the acid form by hydrolysis.

Patent Literature Insights

Patent WO2018011163A1 describes related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine compounds with various substitutions for pharmaceutical applications, indicating synthetic routes involving:

  • Use of substituted pyrazine and pyrazole intermediates.
  • Functional group transformations including oxidation and amide formation.
  • Potential use of protecting groups and selective functionalization strategies.

Although the patent focuses on compounds for infectious disease treatment, the synthetic methodologies provide a framework applicable to preparing this compound.

Research Findings and Method Optimization

  • The choice of starting materials and reaction conditions significantly affects yield and purity.
  • Hydrolysis of esters to acids must be carefully controlled to avoid decomposition.
  • Oxidation steps require mild oxidants to maintain the integrity of the pyrazolo[1,5-a]pyrazine ring.
  • Purification often involves recrystallization or chromatographic techniques due to the compound’s complex structure.

Summary Table of Preparation Methods

Method Step Description Typical Reagents/Conditions Notes
Pyrazolo ring formation Cyclization of pyrazine derivatives with hydrazines Hydrazine hydrate, substituted pyrazines Key step to build fused ring system
Alkylation Introduction of ethyl group at 6-position Alkyl halides, base Can be done pre- or post-cyclization
Oxidation Formation of 4-oxo group Mild oxidants (e.g., PCC, Dess-Martin) Controlled to prevent over-oxidation
Ester hydrolysis Conversion of ester to carboxylic acid Acidic (HCl) or basic (NaOH) hydrolysis Final step to obtain free acid
Purification Isolation of pure compound Recrystallization, chromatography Necessary due to structural complexity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves cyclization of pyrazolopyrazine precursors, followed by ethyl group introduction via alkylation or substitution. For regioselective control, catalytic systems like Pd-mediated cross-coupling or acid/base-mediated cyclization are recommended. highlights the importance of regioselectivity in fused heterocycles, while suggests iodination and esterification as critical steps. Use NMR and HPLC to monitor intermediate purity and confirm regiochemical outcomes .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; carboxylic acid proton δ ~12–14 ppm).
  • HPLC-MS : Confirms molecular weight (expected [M+H]+ ~252.2 g/mol) and purity (>95% by area normalization).
  • X-ray crystallography : Resolves fused pyrazole-pyrazine ring conformation (see for analogous structural analysis).
  • FT-IR : Validates carbonyl (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .

Q. How does the ethyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The ethyl group enhances lipophilicity (logP ~1.8 predicted via ChemDraw), reducing aqueous solubility but improving membrane permeability. Stability studies (pH 1–9, 37°C) show degradation <10% over 24 hours in neutral buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions and avoid prolonged exposure to strong acids/bases .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target binding affinity in enzyme inhibition studies?

  • Methodological Answer :

  • Core modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions ( compares methyl vs. trifluoromethyl analogs).
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to improve metabolic stability (see for amidoxime derivatives).
  • Docking simulations : Use AutoDock Vina with crystallographic enzyme data (e.g., viral proteases) to predict binding modes. Validate with SPR or ITC for affinity measurements .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for cytotoxicity).
  • Batch consistency : Ensure compound purity (>98%) via orthogonal methods (HPLC, elemental analysis).
  • Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive modes ( discusses target interaction mechanisms) .

Q. How can reaction yields be improved during large-scale synthesis without compromising regiochemical purity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow reactors ( ) for precise temperature/residence time control (e.g., 80°C, 30 min residence for cyclization).
  • Catalyst optimization : Screen Pd/C vs. Pd(OAc)₂ with ligands like XPhos for Suzuki couplings (yield improvement from 60% to >85% in ).
  • Workup protocols : Use aqueous/organic biphasic extraction (e.g., EtOAc/NaHCO₃) to remove unreacted reagents .

Key Recommendations for Researchers

  • Prioritize regiochemical validation early in synthesis (e.g., NOESY NMR for spatial assignments).
  • Use high-throughput screening to identify SAR trends across analogs ().
  • Address batch-to-batch variability via rigorous QC protocols (HPLC, LC-MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.